![molecular formula C24H19ClN2O3S2 B2750875 [3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone CAS No. 866865-33-0](/img/structure/B2750875.png)
[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone
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Description
Scientific Research Applications
Antibacterial Activity
The synthesized compound exhibits antibacterial properties. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies suggest that it could serve as a potential lead compound for novel antibacterial drug development .
Antifungal Potential
In addition to antibacterial effects, this Schiff base has demonstrated antifungal activity. It inhibits the growth of fungal pathogens, making it a candidate for antifungal drug discovery. Researchers explore its mechanism of action and evaluate its efficacy against specific fungal species .
Anti-HIV Research
Given the importance of developing effective antiretroviral drugs, scientists have investigated the compound’s potential against HIV. Preliminary studies indicate that it may interfere with viral replication or entry, warranting further investigation .
Anthelmintic Properties
Helminthic infections remain a global health concern. Some studies have explored the use of this compound as an anthelmintic agent. Its effects on parasitic worms (helminths) need thorough evaluation .
CNS Depressant Activity
The central nervous system (CNS) depressant properties of this compound have attracted attention. Researchers study its impact on neurotransmitter systems, neuronal excitability, and potential therapeutic applications in neurological disorders .
Antitubercular Potential
Tuberculosis (TB) remains a major health challenge. Investigations into the compound’s antitubercular activity have revealed promising results. It may inhibit Mycobacterium tuberculosis growth, making it a candidate for TB drug development .
properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S2/c1-15-12-13-17(14-19(15)25)27-24-23(32(29,30)18-10-6-3-7-11-18)20(26)22(31-24)21(28)16-8-4-2-5-9-16/h2-14,27H,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCWSSKFZSNEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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